2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of amide bonds and the introduction of the benzyl and propyl groups. The exact method would depend on the starting materials and the specific conditions used. For instance, amides can be synthesized from carboxylic acids, acyl chlorides, or acid anhydrides . Additionally, benzylic amines can be synthesized by amination (arylation) of benzyl alcohols .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For instance, the amide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine . The benzyl group could also undergo various reactions, such as free radical bromination, nucleophilic substitution, or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, amides generally have high boiling points and melting points, and their solubility in water depends on the number of carbon atoms they contain .Properties
IUPAC Name |
2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-2-12-21(13-16-8-4-3-5-9-16)14-17(22)20-18(15-19)10-6-7-11-18/h3-5,8-9H,2,6-7,10-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEQDWUFGNNKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)CC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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